N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide
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Overview
Description
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide is a complex organic compound characterized by its trifluoromethyl group and triazolo[4,3-a]pyridine core structure
Mechanism of Action
Target of Action
The primary targets of the compound N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival. In particular, c-Met is involved in cell proliferation, motility, and morphogenesis, while VEGFR-2 is a key player in angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell growth and survival . Molecular docking and dynamics simulations suggest that this compound binds to c-Met and VEGFR-2 proteins in a manner similar to foretinib .
Biochemical Pathways
The compound this compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream signaling events that lead to cell proliferation, survival, and angiogenesis . This results in the inhibition of tumor growth and metastasis.
Result of Action
The action of this compound results in the inhibition of cell growth and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyridine core. One common approach is the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions at room temperature[_{{{CITATION{{{_1{A facile and practical one-pot synthesis of [1,2,4]triazolo 4,3-. The trifluoromethyl group is introduced through subsequent reactions involving trifluoromethylating agents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide has been studied for its potential antibacterial and antifungal properties. It has shown moderate to good activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Medicine: The compound has also been investigated for its potential use in medicine, particularly as a kinase inhibitor. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a promising candidate for anticancer drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core structure and have been studied for their antibacterial and anticancer properties.
[1,2,4]Triazolo[4,3-a]pyridine derivatives: These compounds also contain the triazolo[4,3-a]pyridine core and have been investigated for their biological activities.
Uniqueness: N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide stands out due to its trifluoromethyl group, which enhances its reactivity and biological activity compared to similar compounds without this group.
Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O2S/c1-19(17,18)13-5-7-14-15-8-6(9(10,11)12)3-2-4-16(7)8/h2-4,13H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGQOWFONMHERB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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